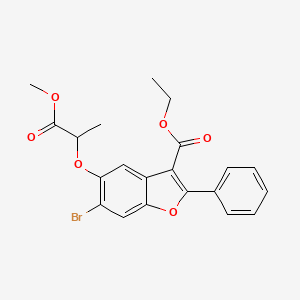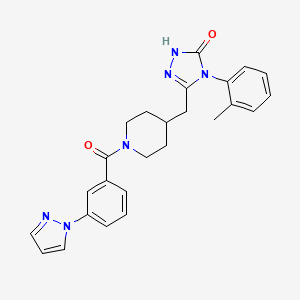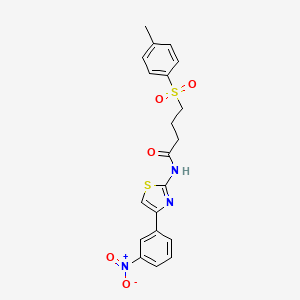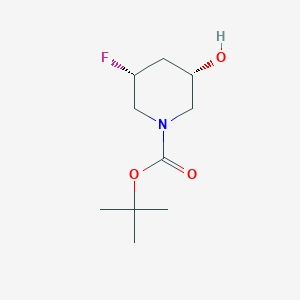![molecular formula C16H10ClF3N2O B2871742 4-(3-chlorophenyl)-2-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-one CAS No. 64124-06-7](/img/structure/B2871742.png)
4-(3-chlorophenyl)-2-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-one
Overview
Description
The compound is a type of trifluoromethyl ketone . Trifluoromethyl ketones are valuable synthetic targets and are used as synthons in the construction of fluorinated pharmacons .
Synthesis Analysis
Trifluoromethyl ketones can be synthesized through various methods, as discussed in the literature . The trifluoromethylation of carbon-centered radical intermediates is one such method .Scientific Research Applications
Chemical Synthesis and Reactivity
4-(3-Chlorophenyl)-2-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-one is a compound that has been the subject of various scientific studies due to its potential applications in chemical synthesis and reactivity. The trifluoromethylpyrazoles, including derivatives similar to this compound, have gained attention for their anti-inflammatory and antibacterial properties, highlighting their importance in medicinal chemistry (Kaur, Kumar, & Gupta, 2015). This focus suggests that the chemical structure, which includes a trifluoromethyl group and a pyrazole nucleus, can be foundational in developing drugs with minimal side effects.
Environmental Impact and Degradation
Research on chlorophenols and trifluoromethyl compounds has also shed light on the environmental impact and degradation pathways of similar chemicals. For example, chlorophenols have been identified as precursors to dioxins in thermal processes, such as municipal solid waste incineration, indicating potential environmental hazards (Peng et al., 2016). Understanding the behavior of such compounds can lead to improved waste management and pollution control strategies.
Potential for Novel Applications
The synthesis and transformation of phosphorylated derivatives of azoles, including structures similar to 4-(3-chlorophenyl)-2-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-one, have been extensively studied for their chemical and biological properties. These studies indicate a wide range of potential applications, from agricultural chemicals to pharmaceuticals, demonstrating the compound's versatility and importance in research (Abdurakhmanova et al., 2018).
properties
IUPAC Name |
4-(3-chlorophenyl)-2-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClF3N2O/c17-12-5-1-3-10(7-12)14-9-21-22(15(14)23)13-6-2-4-11(8-13)16(18,19)20/h1-9,21H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBEMXBIJVNPFDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CNN(C2=O)C3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClF3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B2871659.png)

![2-(but-2-yn-1-yloxy)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2871662.png)
![N-(4-(dimethylamino)phenyl)-3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2871664.png)


![4-({2,2-Dioxo-2lambda6-thia-3-azatricyclo[6.3.1.0^{4,12}]dodeca-1(11),4(12),5,7,9-pentaen-3-yl}methyl)benzohydrazide](/img/structure/B2871669.png)



![2-{[4-(2,5-Dioxoazolidinyl)phenyl]carbonylamino}benzamide](/img/structure/B2871678.png)

![1-(4-chlorophenyl)-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2871681.png)
